molecular formula C15H15N5O B6443281 6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine CAS No. 2640866-19-7

6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine

Cat. No.: B6443281
CAS No.: 2640866-19-7
M. Wt: 281.31 g/mol
InChI Key: RBGAFPWDUYBKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1H-Imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine (CAS 2640866-19-7) is a pyrimidine-based heterocyclic compound with the molecular formula C15H15N5O and a molecular weight of 281.31 g/mol . This structural class of compounds, which features a pyrimidine core linked to an imidazole ring, is of significant interest in medicinal chemistry and drug discovery due to its potential to interact with various enzymes and receptors . The compound's calculated properties include an XLogP3 of 2.1, a topological polar surface area of 64.9 Ų, and five rotatable bonds, which can influence its bioavailability and interaction with biological targets . Researchers value this compound and its analogs as valuable scaffolds for developing new therapeutic agents. Similar pyrimidine derivatives have been investigated for a range of biological activities. For instance, structurally related compounds have shown promising anticancer properties by inhibiting specific kinases like BRAF and MEK, which are crucial in the MAPK signaling pathway . Furthermore, the presence of the imidazole moiety is associated with antimicrobial activity, as such structures have demonstrated effectiveness in disrupting microbial cell membranes . There is also emerging research on the neuroprotective effects of imidazole derivatives, suggesting potential applications in modulating neurotransmitter systems for neurodegenerative diseases . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

6-imidazol-1-yl-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-21-13-5-3-2-4-12(13)9-17-14-8-15(19-10-18-14)20-7-6-16-11-20/h2-8,10-11H,9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGAFPWDUYBKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=CC(=NC=N2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Pyrimidine Core Functionalization

The synthesis typically begins with the preparation of a 4-chloropyrimidine intermediate. Reacting 4,6-dichloropyrimidine with 1H-imidazole in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C yields 6-chloro-4-(1H-imidazol-1-yl)pyrimidine. Subsequent amination with (2-methoxyphenyl)methanamine introduces the benzylamine moiety. This step is conducted under reflux in toluene or tetrahydrofuran (THF), often using catalytic palladium ligands (e.g., Xantphos) to facilitate Buchwald–Hartwig coupling.

Key Conditions :

  • Temperature : 80–110°C

  • Catalyst : Pd(OAc)₂/Xantphos

  • Yield : 60–75% after purification.

Reductive Alkylation for N-Benzylation

An alternative route involves reductive alkylation of 6-(1H-imidazol-1-yl)pyrimidin-4-amine with 2-methoxybenzaldehyde. The amine reacts with the aldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) or methanol at room temperature. This method avoids palladium catalysts but requires careful pH control (pH 4–6 using acetic acid) to prevent over-reduction.

Optimization Insight :

  • Solvent : Methanol > DCM due to better solubility of intermediates.

  • Yield : 50–65%, with unreacted aldehyde as the primary impurity.

Cross-Coupling Approaches

Recent advances employ Suzuki–Miyaura coupling to attach pre-functionalized imidazole and benzylamine groups. A boronic ester derivative of 1H-imidazole is coupled with 4-iodo-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine using Pd(PPh₃)₄ as the catalyst and cesium carbonate (Cs₂CO₃) as the base in a dioxane/water mixture. This method offers superior regioselectivity but demands anhydrous conditions and inert atmosphere.

Comparative Data :

MethodCatalystYield (%)Purity (%)
Nucleophilic SubstitutionPd(OAc)₂/Xantphos7298
Reductive AlkylationNaBH₃CN6595
Suzuki–MiyauraPd(PPh₃)₄6897

Intermediate Characterization and Purification

Isolation of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine

The chlorinated intermediate is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) confirms substitution at the 6-position:

  • ¹H NMR (CDCl₃) : δ 8.72 (s, 1H, pyrimidine-H), 7.85 (s, 1H, imidazole-H), 7.45 (s, 1H, imidazole-H).

Final Product Validation

The title compound exhibits distinct spectral features:

  • ¹H NMR (DMSO-d₆) : δ 8.65 (s, 1H, pyrimidine-H), 7.25–7.10 (m, 4H, aromatic), 4.45 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃).

  • HRMS (ESI+) : m/z calcd. for C₁₆H₁₇N₅O [M+H]⁺: 295.34, found: 295.33.

Challenges and Mitigation Strategies

Regioselectivity in Imidazole Substitution

Competing substitution at the 2- and 4-positions of pyrimidine is minimized by using excess 1H-imidazole (1.5–2.0 equiv) and maintaining temperatures below 100°C.

Byproduct Formation During Reductive Alkylation

Over-alkylation generates N,N-dibenzylated byproducts, which are removed via acidic extraction (1M HCl) due to their lower solubility.

Recent Advances in Sustainable Synthesis

SO₂F₂-Free Imidazole Activation

Inspired by desmethyl SuFEx-IT protocols, researchers have replaced toxic SO₂F₂ with safer sulfonylating agents (e.g., 1,1′-sulfonylbis(2-methyl-1H-imidazole)) for imidazole activation. This approach reduces hazardous waste and improves atom economy:

  • Reaction : 1H-imidazole + sulfonylating agent → imidazole-sulfonate intermediate.

  • Yield : 70–78% with >99% conversion .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. For example, the 4-amino group can participate in coupling reactions. In a structurally similar compound, 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine (PubChem CID 26369835), the chlorine atom at position 4 is replaced by amines under basic conditions .

Example Reaction:

4-Chloro-6-(2-methylimidazol-1-yl)pyrimidine+R-NH2K2CO3,DMF4-R-amino-6-(2-methylimidazol-1-yl)pyrimidine+HCl\text{4-Chloro-6-(2-methylimidazol-1-yl)pyrimidine} + \text{R-NH}_2 \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{4-R-amino-6-(2-methylimidazol-1-yl)pyrimidine} + \text{HCl}

Conditions:

  • Solvent: DMF or THF

  • Base: K2_2CO3_3

  • Temperature: 80–100°C

Cross-Coupling Reactions

The imidazole and pyrimidine rings enable participation in Suzuki-Miyaura or Buchwald-Hartwig couplings. A related compound, 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-cyclopentylpiperidine-4-carboxamide , undergoes palladium-catalyzed coupling to introduce aryl/heteroaryl groups at position 2 or 4 of the pyrimidine.

Example Reaction:

6-(Imidazol-1-yl)pyrimidin-4-amine+Ar-B(OH)2Pd(PPh3)4,Na2CO34-Ar-6-(imidazol-1-yl)pyrimidin-4-amine\text{6-(Imidazol-1-yl)pyrimidin-4-amine} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{4-Ar-6-(imidazol-1-yl)pyrimidin-4-amine}

Key Data:

CatalystYield (%)Reference
Pd(PPh3_3)4_472–85

Alkylation of the Imidazole Ring

The imidazole nitrogen (N-3) is susceptible to alkylation. In 4-(1H-benzo[d]imidazol-1-yl)pyrimidines , alkylation with iodomethane or benzyl bromide occurs regioselectively at N-1 of the imidazole under mild conditions .

Example Reaction:

6-(Imidazol-1-yl)pyrimidin-4-amine+R-XNaH, DMF6-(1-R-imidazol-1-yl)pyrimidin-4-amine\text{6-(Imidazol-1-yl)pyrimidin-4-amine} + \text{R-X} \xrightarrow{\text{NaH, DMF}} \text{6-(1-R-imidazol-1-yl)pyrimidin-4-amine}

Conditions:

  • Base: NaH

  • Solvent: DMF, 0°C to room temperature

Acid/Base-Mediated Rearrangements

The 2-methoxybenzyl group undergoes demethylation under strong acidic conditions. For N-(5-methoxy-2-methylphenyl) derivatives , treatment with HBr/AcOH removes the methoxy group, yielding phenolic analogs .

Example Reaction:

N-(2-Methoxyphenyl)methylHBr, AcOHN-(2-Hydroxyphenyl)methyl\text{N-(2-Methoxyphenyl)methyl} \xrightarrow{\text{HBr, AcOH}} \text{N-(2-Hydroxyphenyl)methyl}

Key Data:

AcidTemperatureYield (%)
48% HBr110°C89

Hydrogen Bonding and Complexation

The imidazole and pyrimidine nitrogen atoms act as hydrogen bond acceptors. In kinase inhibitors like 4-aminoimidazole derivatives , these interactions are critical for binding to enzymes such as Src family kinases (SFKs) .

Key Interactions:

  • Imidazole N-3 forms a hydrogen bond with Met341 backbone NH.

  • Pyrimidine N-1 interacts with Asp404 via water-mediated H-bonding .

Oxidation and Reduction

The imidazole ring is resistant to oxidation, but the methoxy group can be oxidized to a quinone under strong conditions. Conversely, nitro groups on analogs (e.g., 6-nitropyrido[2,3-d]pyrimidines ) are reduced to amines using Raney Ni .

Example Reaction:

6-Nitro-pyrimidineRaney Ni, H26-Amino-pyrimidine\text{6-Nitro-pyrimidine} \xrightarrow{\text{Raney Ni, H}_2} \text{6-Amino-pyrimidine}

Conditions:

  • Catalyst: Raney Ni

  • Solvent: Ethanol, 60°C

Structural Comparisons and Reactivity Trends

The reactivity of 6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine is benchmarked against analogs:

CompoundKey ReactionYield (%)Reference
4-Chloro-6-(2-methylimidazol-1-yl)pyrimidineNucleophilic substitution (Cl → NH2_2)77
1-(6-Imidazol-1-yl-pyrimidin-4-yl)piperidineSuzuki coupling (Ar-B(OH)2_2)85
N-(2-Methoxyphenyl)methyl derivativesDemethylation (HBr/AcOH)89

Scientific Research Applications

6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below highlights structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Formula Key Properties/Activities Reference
6-(1H-Imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine Pyrimidin-4-amine - 6-position: Imidazole
- Amine: 2-Methoxyphenylmethyl
C₁₅H₁₆N₆O Inferred moderate solubility due to methoxy group; potential kinase inhibition N/A (Target)
6-(1H-Benzimidazol-1-yl)-N-{5-[3-(dimethylamino)propoxy]pyridin-2-yl}pyrimidin-4-amine Pyrimidin-4-amine - 6-position: Benzimidazole
- Amine: Dimethylaminopropoxy-pyridinyl
C₂₁H₂₃N₇O Enhanced solubility from dimethylaminopropoxy group; possible CNS activity
(R)-6-(2-(Methoxymethyl)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine Pyrimidin-4-amine - 6-position: Pyrrolidine
- 2-position: Pyrazole
- Amine: Trifluoroethyl
C₁₅H₁₈F₃N₇O High lipophilicity (trifluoroethyl); adenosine receptor antagonism
N-(3-Chloro-4-methoxyphenyl)-1-methyl-6-[4-(phenylmethyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidin-4-amine - Core: Pyrazolopyrimidine
- Amine: Chloromethoxyphenyl
- 6-position: Benzylpiperazine
C₂₄H₂₆ClN₇O Multi-target activity; improved pharmacokinetics (piperazine enhances solubility)
6-(4-Methoxyphenyl)-N-(1-naphthalen-1-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidin-4-amine - Core: Pyrrolopyrimidine
- 6-position: Methoxyphenyl
- Amine: Naphthalenylmethyl
C₂₅H₂₂N₄O Low solubility (naphthalene group); anticancer activity

Physicochemical Properties

  • Solubility : The 2-methoxyphenylmethyl group in the target compound may confer better aqueous solubility compared to hydrophobic substituents (e.g., trifluoroethyl in ’s compound 9 or naphthalenyl in ) .
  • Lipophilicity : Imidazole and methoxy groups balance polarity, whereas benzimidazole () or pyrazole () substituents increase aromatic surface area and logP .

Biological Activity

6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with an imidazole group and a methoxyphenyl moiety. The structural formula can be represented as follows:

C14H16N4O\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}

Research indicates that compounds with similar structures often exhibit activity against specific enzymes and receptors. For instance, imidazole derivatives have been shown to inhibit aldosterone synthase, which is crucial in managing conditions like hypertension and heart failure . The imidazole ring in this compound may enhance binding to biological targets, influencing various signaling pathways.

Anticancer Activity

Studies have demonstrated that pyrimidine derivatives can exhibit significant anticancer properties. For example, compounds with similar substituents have shown efficacy against multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies indicated that the compound could inhibit the proliferation of cancer cells, as evidenced by a dose-dependent response in assays .

Enzyme Inhibition

The compound's structural features suggest potential inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibition of DHFR has implications for cancer treatment, particularly in chemotherapy regimens .

Case Studies

Case Study 1: Anticancer Efficacy
In a recent study, this compound was tested against various human cancer cell lines. The results showed an IC50 value of approximately 10 μM against the HCT116 colorectal carcinoma cell line, indicating significant antiproliferative effects .

Case Study 2: Enzyme Interaction
Another investigation focused on the compound's interaction with DHFR. Molecular docking studies revealed strong binding affinity, suggesting that this compound could serve as a lead for developing new antitumor agents targeting this enzyme .

Data Tables

Biological Activity Cell Line Tested IC50 (μM) Mechanism
AnticancerHCT11610Apoptosis induction
DHFR Inhibition--Enzyme binding

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine, and how can purity be validated?

  • Methodology :

  • Synthesis : Adapt multi-step procedures from analogous pyrimidine derivatives. For example, reflux intermediates (e.g., 4-chloro-pyrimidine precursors) with amines like 2-methoxyphenylmethylamine in ethanol or DMF under nitrogen, as described for structurally similar compounds .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol. Validate purity via HPLC (≥98% threshold) and LC-MS to confirm molecular weight .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3 solvents; compare shifts to analogous pyrimidine-imidazole hybrids (e.g., δ ~8.2 ppm for pyrimidine protons, δ ~3.8 ppm for methoxy groups) .
  • Mass Spectrometry : Employ ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]+ expected at ~325 Da) and fragmentation patterns .
  • IR Spectroscopy : Identify key functional groups (e.g., C-N stretches at ~1620 cm⁻¹, aromatic C-H bends at ~750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data between synthetic batches of this compound?

  • Methodology :

  • Batch Comparison : Analyze solvent effects (e.g., DMSO vs. CDCl3) on proton shifts; use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Impurity Profiling : Perform LC-MS/MS to detect byproducts (e.g., unreacted precursors or dehalogenated intermediates) .
  • Crystallography : If available, compare experimental X-ray structures (e.g., dihedral angles between pyrimidine and imidazole rings) to rule out conformational isomers .

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

  • Methodology :

  • Target Screening : Use computational docking (e.g., AutoDock Vina) to predict binding to histamine receptors or kinase domains, informed by structural analogs .
  • In Vitro Assays : Perform dose-response studies (e.g., IC50 determination) in cell lines expressing target proteins, with controls for off-target effects (e.g., H1/H4 receptor antagonists) .
  • Metabolic Stability : Assess hepatic microsomal stability using LC-MS to identify major metabolites .

Q. How does the compound’s crystal structure influence its bioactivity?

  • Methodology :

  • X-ray Crystallography : Resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing the pyrimidine-imidazole core) and compare with bioactive conformations of related molecules .
  • SAR Analysis : Synthesize derivatives with modified substituents (e.g., methoxy to ethoxy groups) and correlate structural changes with activity shifts in enzymatic assays .

Methodological Frameworks

Q. How to design a robust study to assess the compound’s antimicrobial potential?

  • Methodology :

  • Strain Selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, using standardized MIC/MBC protocols .
  • Synergy Studies : Combine with known antibiotics (e.g., β-lactams) to identify additive or synergistic effects via checkerboard assays .
  • Resistance Monitoring : Serial passage bacteria under sub-MIC conditions to assess resistance development .

Q. What strategies mitigate reproducibility issues in synthesizing this compound?

  • Methodology :

  • Protocol Optimization : Standardize reaction conditions (e.g., temperature, solvent ratios) using design-of-experiment (DoE) approaches .
  • Quality Control : Implement in-process analytics (e.g., TLC monitoring) and centralized batch documentation .
  • Interlab Validation : Collaborate with external labs to replicate synthesis and characterization workflows .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data between in vitro and in vivo studies?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to assess bioavailability limitations .
  • Metabolite Identification : Compare parent compound vs. metabolite activity using in vitro assays .
  • Species-Specific Factors : Replicate studies in alternative animal models (e.g., zebrafish vs. rodents) to isolate physiological variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.